![molecular formula C18H23FN4S B4131136 N-cyclopentyl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea](/img/structure/B4131136.png)
N-cyclopentyl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea
説明
N-cyclopentyl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea is a small molecule that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazolylthiourea derivatives and has been synthesized using various methods.
科学的研究の応用
N-cyclopentyl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea has been studied for its potential applications in drug discovery and development. This compound has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities in various in vitro and in vivo models. It has also been studied as a potential therapeutic agent for the treatment of diabetes and obesity.
作用機序
The mechanism of action of N-cyclopentyl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). In vivo studies have demonstrated that this compound can reduce pain and inflammation in animal models. It has also been shown to improve glucose tolerance and insulin sensitivity in obese mice.
実験室実験の利点と制限
One of the advantages of using N-cyclopentyl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea in lab experiments is its ability to modulate various signaling pathways in cells. This makes it a useful tool for studying the mechanisms underlying various diseases and for identifying potential therapeutic targets. Another advantage is its relatively low toxicity, which makes it suitable for in vivo studies.
One of the limitations of using N-cyclopentyl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in vivo and can limit its bioavailability. Another limitation is its relatively high cost, which can make it less accessible to researchers with limited funding.
将来の方向性
There are several future directions for research on N-cyclopentyl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea. One direction is to further investigate its mechanisms of action and identify potential therapeutic targets. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer, diabetes, and obesity. Additionally, future research could focus on developing more efficient synthesis methods for this compound and improving its solubility and bioavailability.
特性
IUPAC Name |
1-cyclopentyl-3-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4S/c1-12-17(21-18(24)20-16-5-3-4-6-16)13(2)23(22-12)11-14-7-9-15(19)10-8-14/h7-10,16H,3-6,11H2,1-2H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTKOSYJMBCPBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NC(=S)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 2-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)hydrazinecarboxylate](/img/structure/B4131054.png)
![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4131058.png)
![2-methyl-5-[4-(1H-pyrazol-5-yl)benzoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B4131064.png)
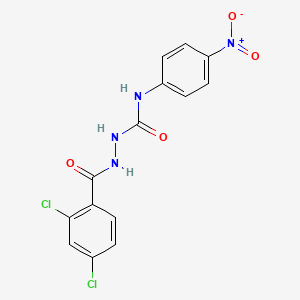
![N-(3'-acetyl-5-bromo-1-ethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B4131096.png)
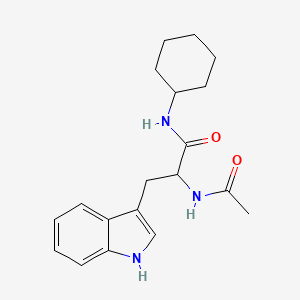
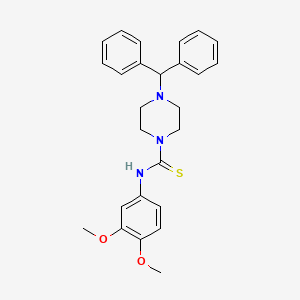
![2-{[2-(benzylthio)propanoyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4131107.png)
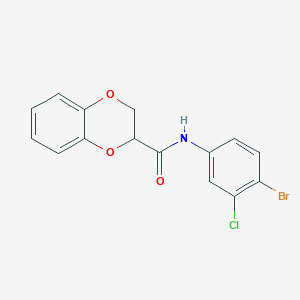
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B4131119.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4131122.png)
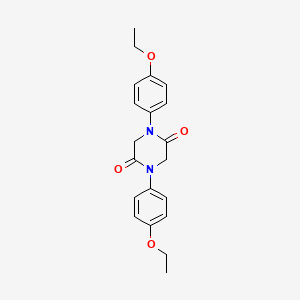
![N-(2-methoxy-4-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B4131143.png)
![2-[5-hydroxy-3-isopropyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B4131145.png)